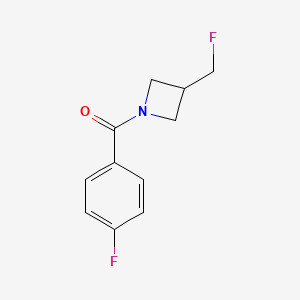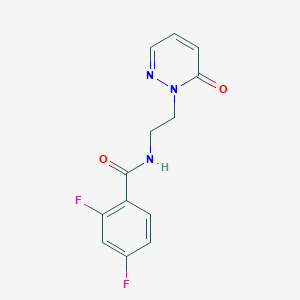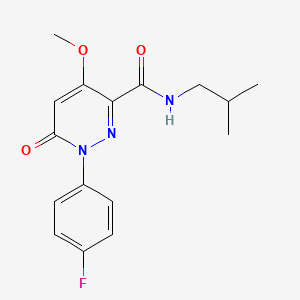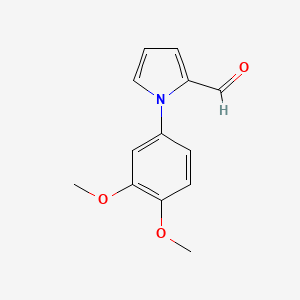
3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide, also known as TAK-659, is a synthetic small molecule drug that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs called protein kinase inhibitors, which are designed to block the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
One of the key scientific research applications of related compounds is in the field of antimicrobial activity. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides, which share some structural similarities with the compound , has been shown to result in antibacterial and antifungal properties. These compounds are synthesized via copper catalytic anionarylation and are tested for their effectiveness against various microorganisms (Baranovskyi et al., 2018).
Chymotrypsin Inhibitory Activity
Compounds structurally related to 3-(3-Chlorophenyl)-N-((2-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Methyl)Propanamide have been isolated and studied for their chymotrypsin inhibitory activity. For example, the compound methyl 2-[propanamide-2'-methoxycarbonyl] benzoate isolated from Jolyna laminarioides has demonstrated significant chymotrypsin inhibitory activity (Atta-ur-Rahman et al., 1997).
Synthesis and Characterization of Derivatives
The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, which is similar in structure, was synthesized and characterized through various spectral data. The process involved a reaction between specific amines and naproxen, yielding high yields and providing insights into the structural and chemical properties of these compounds (Manolov et al., 2021).
Anticonvulsant Studies
Related compounds, such as isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been explored for their potential anticonvulsant properties. These studies involved synthesis, structure determination, and screening in various seizure test models. The findings highlighted their potential efficacy against generalized seizures (Idris et al., 2011).
Biological Activity Analysis
Research also involves the molecular docking and quantum chemical calculations of compounds with similar structures. Such studies provide insights into the molecular structure, spectroscopic data, and potential biological effects of these compounds, aiding in the prediction of their activities and interactions at the molecular level (Viji et al., 2020).
Herbicidal Activity
Compounds structurally related have been synthesized and tested for their herbicidal activity. The process often involves specific reactions and recrystallization techniques, with the resultant compounds showing promising results in controlling weed growth (Liu et al., 2007).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-20(12-16-6-2-3-7-17(16)13-20)14-22-19(23)10-9-15-5-4-8-18(21)11-15/h2-8,11H,9-10,12-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPFWKHVELUTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)
![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)



![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)
